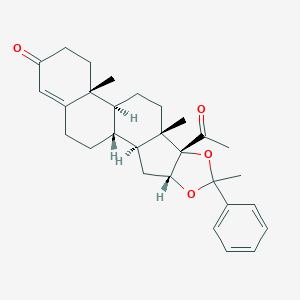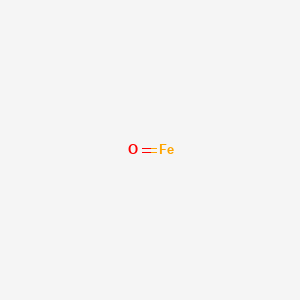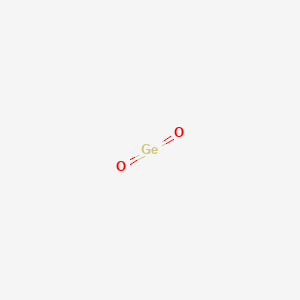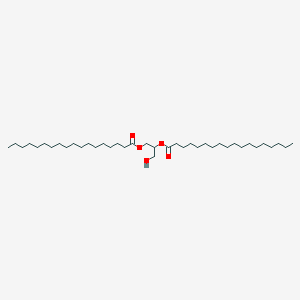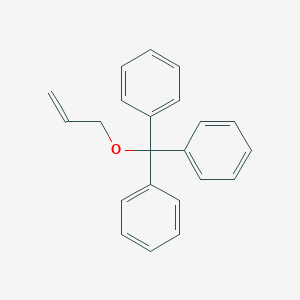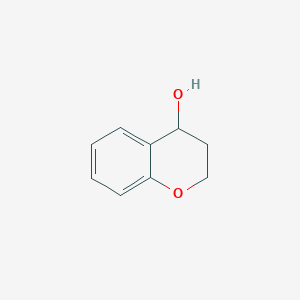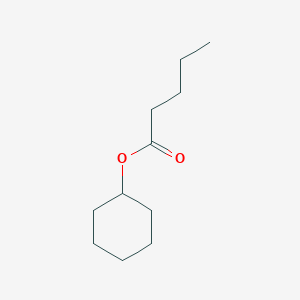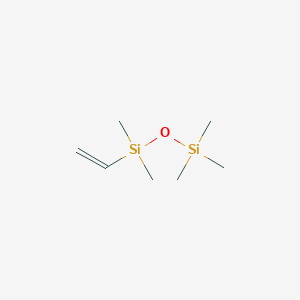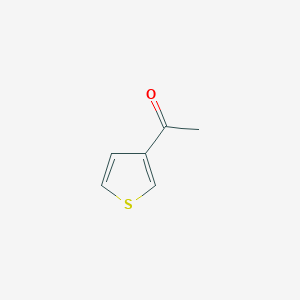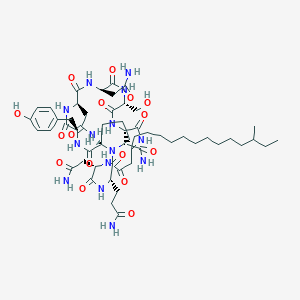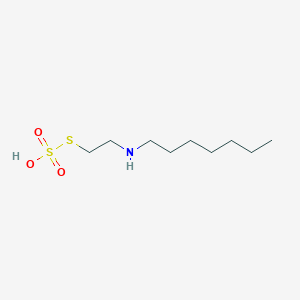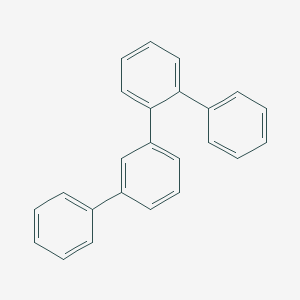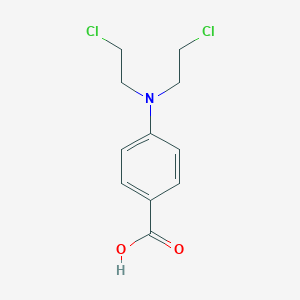
Dicyclopentyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclopentyl sulfide (DCPS) is a synthetic organic compound with the chemical formula C10H18S. It is a colorless liquid with a pungent odor and is primarily used in chemical warfare agents. DCPS is a sulfur-containing compound, and its chemical structure resembles mustard gas, which is a potent blistering agent. DCPS is also known as sulfur mustard 2, and its synthesis method involves the reaction of cyclopentadiene with sulfur dichloride.
Mécanisme D'action
DCPS is a potent alkylating agent, which means that it can react with DNA and other cellular components, causing damage to the cell. DCPS primarily targets rapidly dividing cells, such as cancer cells, and induces apoptosis by disrupting the cell cycle. DCPS also inhibits DNA synthesis and repair, leading to cell death.
Effets Biochimiques Et Physiologiques
DCPS exposure can cause severe skin, eye, and respiratory tract damage. It can also cause systemic toxicity, leading to nausea, vomiting, and diarrhea. DCPS exposure can also lead to long-term health effects, such as cancer and respiratory disorders. In laboratory experiments, DCPS has been shown to have anti-tumor activity, and it works by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
DCPS is a potent alkylating agent and has been extensively studied for its anti-tumor activity. However, its use in laboratory experiments is limited due to its toxicity and potential health hazards. DCPS is a hazardous chemical and requires specialized handling and disposal procedures. Also, the synthesis of DCPS is challenging, and the yield is typically low.
Orientations Futures
There is ongoing research on the potential therapeutic applications of DCPS in cancer treatment. Further studies are needed to determine the optimal dosage and administration route of DCPS in cancer patients. Additionally, research is needed to develop safer and more effective analogs of DCPS with fewer side effects. The development of new synthetic methods for DCPS synthesis could also lead to improved yield and purity, making it more accessible for research purposes.
Conclusion:
Dicyclopentyl sulfide is a synthetic organic compound with potential therapeutic applications in cancer treatment. Its chemical and biological properties have been extensively studied, and it works by inducing apoptosis in cancer cells. However, its use in laboratory experiments is limited due to its toxicity and potential health hazards. Further research is needed to determine the optimal dosage and administration route of DCPS in cancer patients and to develop safer and more effective analogs of DCPS.
Méthodes De Synthèse
DCPS is synthesized by reacting cyclopentadiene with sulfur dichloride in the presence of a catalyst such as aluminum chloride or iron chloride. The reaction takes place in anhydrous conditions, and the resulting product is purified by distillation. The yield of DCPS is typically low, ranging from 20% to 30%.
Applications De Recherche Scientifique
DCPS has been extensively studied for its chemical and biological properties. It is primarily used as a chemical warfare agent due to its ability to cause severe skin, eye, and respiratory tract damage. However, DCPS has also been studied for its potential therapeutic applications, particularly in cancer treatment. DCPS has been shown to have anti-tumor activity, and it works by inducing apoptosis, which is programmed cell death, in cancer cells.
Propriétés
Numéro CAS |
1126-65-4 |
|---|---|
Nom du produit |
Dicyclopentyl sulfide |
Formule moléculaire |
C10H18S |
Poids moléculaire |
170.32 g/mol |
Nom IUPAC |
cyclopentylsulfanylcyclopentane |
InChI |
InChI=1S/C10H18S/c1-2-6-9(5-1)11-10-7-3-4-8-10/h9-10H,1-8H2 |
Clé InChI |
MSXKFSFICXVOAJ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)SC2CCCC2 |
SMILES canonique |
C1CCC(C1)SC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



